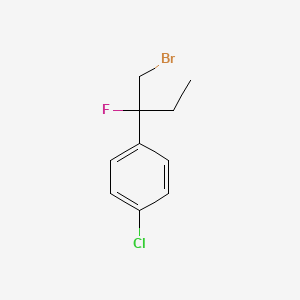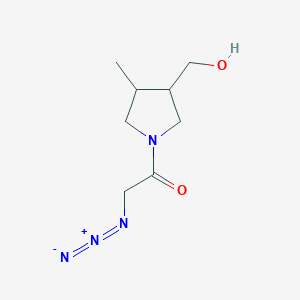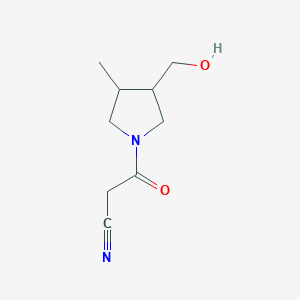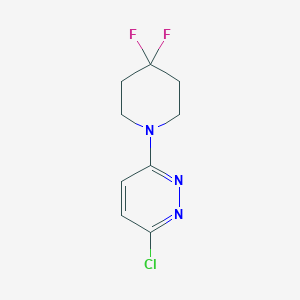
1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene
Descripción general
Descripción
1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene is an organic compound characterized by a bromo-fluoro-butyl group attached to a chlorobenzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene can be synthesized through several methods, including:
Halogenation: Bromination and fluorination of butane followed by a subsequent chlorination reaction.
Grignard Reaction: Reacting a Grignard reagent derived from 1-bromo-2-fluorobutane with chlorobenzene.
Suzuki-Miyaura Coupling: Using palladium-catalyzed cross-coupling reactions between boronic acids and halides.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the bromo-fluoro-butyl group to form alcohols or amines.
Substitution: Replacement of the bromo or chloro groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) are employed.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound-1-ol, this compound-1-one, or this compound-1-carboxylic acid.
Reduction: Reduction can yield this compound-1-ol or this compound-1-amine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Inhibition or activation of biochemical pathways related to inflammation, cell proliferation, or other biological processes.
Comparación Con Compuestos Similares
1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene is compared with similar compounds such as:
1-(1-Bromo-2-fluorobutan-2-yl)-2-chlorobenzene
1-(1-Bromo-2-fluorobutan-2-yl)-3-chlorobenzene
1-(1-Bromo-2-fluorobutan-2-yl)-2,4-dichlorobenzene
Uniqueness: The presence of both bromo and fluoro substituents on the butyl group, along with the chloro substituent on the benzene ring, gives this compound unique chemical and physical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propiedades
IUPAC Name |
1-(1-bromo-2-fluorobutan-2-yl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClF/c1-2-10(13,7-11)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTQDTYBMGGPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)(C1=CC=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1491834.png)
![6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1491836.png)
![2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1491837.png)
![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-ol](/img/structure/B1491841.png)


![2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1491845.png)
![5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491846.png)
![6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1491848.png)
![(E)-4-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1491851.png)
![8-(Ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1491852.png)

![1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide](/img/structure/B1491854.png)
![6-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)pyridin-3-amine](/img/structure/B1491855.png)
